7-Bromo-2-chloropyrido[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-chloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAYHNKMQHAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=CN=C(N=C21)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 2 Chloropyrido 3,2 D Pyrimidine and Its Analogs
General Strategies for Pyrido[3,2-d]pyrimidine (B1256433) Core Construction
Cyclocondensation Approachesresearchgate.net
Cyclocondensation reactions represent a fundamental and widely employed method for constructing the pyrido[3,2-d]pyrimidine core. These reactions typically involve the formation of the pyridine (B92270) ring onto a pre-existing, appropriately functionalized pyrimidine (B1678525) ring.
One common approach starts with a substituted 4-aminopyrimidine. This precursor can undergo reaction with a three-carbon component to form the annulated pyridine ring. For instance, 6-aminouracil (B15529) derivatives can react with α,β-unsaturated carbonyl compounds, such as chalcones, in a cyclocondensation reaction to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.netlookchem.com Similarly, the reaction of 2,4,6-triaminopyrimidine (B127396) with nitromalonaldehyde (B3023284) sodium salt provides a direct route to a substituted pyrido[2,3-d]pyrimidine system. nih.gov
Another strategy involves using a 4-amino-5-bromopyrimidine (B111901) as the starting material, which corresponds to the disconnection of the C4a-C5 and C7-N8 bonds of the target scaffold. nih.gov Alternatively, an N-substituted pyrimidine-4-amine bearing a carbon-based functional group (like an aldehyde, ester, or nitrile) at the C5 position can be used. This precursor is typically synthesized from a 4-chloropyrimidine (B154816) via nucleophilic substitution and subsequent functional group manipulation. nih.govnih.gov The intramolecular cyclization of these intermediates then leads to the formation of the pyridone ring fused to the pyrimidine. researchgate.net
The following table summarizes key cyclocondensation reactions for the synthesis of the related pyrido[2,3-d]pyrimidine core.
| Starting Materials | Reagents/Conditions | Product Type |
| 6-Aminouracil, α,β-Unsaturated Carbonyl Compounds | Reflux in H2O | Pyrido[2,3-d]pyrimidines researchgate.net |
| 2,4,6-Triaminopyrimidine, Nitromalonaldehyde sodium salt | Single-step reaction | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine nih.gov |
| 4-Amino-5-bromopyrimidine, Crotonic acid | Palladium-catalyzed coupling, Intramolecular cyclization | Pyrido[2,3-d]pyrimidin-7(8H)-one nih.gov |
| N-Substituted pyrimidine-4-amine with C5-functional group | Intramolecular cyclization | Pyrido[2,3-d]pyrimidin-7(8H)-one nih.govnih.gov |
Multicomponent Reaction Strategies for Pyrido[3,2-d]pyrimidine Systemsorgchemres.org
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. orgchemres.org Several MCRs have been developed for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the target scaffold.
A common three-component reaction involves the condensation of an aldehyde, an aminopyrimidine (such as 6-aminouracil or 2,6-diaminopyrimidin-4(3H)-one), and a compound with an active methylene (B1212753) group (like malononitrile (B47326), ethyl cyanoacetate, or barbituric acid). nuph.edu.uaresearchgate.netresearchgate.net These reactions are often carried out in various solvents, including water, and can be promoted by catalysts or conducted under catalyst-free conditions. researchgate.netnih.gov The reaction mechanism typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps to afford the final pyrido[2,3-d]pyrimidine product. nih.gov The diversity of the final products can be readily achieved by varying the three starting components.
Microwave-Assisted and Ultrasonic Irradiation Methods in Pyrido[3,2-d]pyrimidine Synthesisnih.govresearchgate.net
To enhance reaction rates, improve yields, and promote greener synthetic protocols, non-conventional energy sources like microwave irradiation and ultrasonic irradiation have been successfully applied to the synthesis of pyrido[2,3-d]pyrimidines. nih.govmdpi.com
Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, while providing improved yields compared to conventional heating methods. researchgate.netzenodo.org This technique has been employed for various synthetic strategies, including one-pot multicomponent reactions for constructing pyrido[2,3-d]pyrimidine libraries. researchgate.net For example, the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile can be efficiently carried out under microwave irradiation to yield multifunctionalized pyrido[2,3-d]pyrimidines. nih.govresearchgate.net The use of solid supports like alumina (B75360) in solvent-free microwave-assisted reactions further enhances the eco-friendliness of the process. researchgate.net
Ultrasonic irradiation is another green chemistry tool that facilitates the synthesis of pyrido[2,3-d]pyrimidines. researchgate.net Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. This method has been used for the catalyst-free, one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives from aldehydes, 2,6-diaminopyrimidine-4(3H)-one, and other active methylene compounds, resulting in high yields and short reaction times. researchgate.net
Approaches for Introducing Halogen Substituents onto the Pyrido[3,2-d]pyrimidine Scaffoldnih.gov
The introduction of halogen atoms, such as bromine and chlorine, onto the pyrido[3,2-d]pyrimidine scaffold is a critical step in the synthesis of the target compound and its analogs. Halogenated heterocycles are valuable intermediates for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. rsc.org
Halogenation can be achieved either by incorporating halogenated precursors during the ring construction or by direct halogenation of a pre-formed pyrido[3,2-d]pyrimidine core.
A common strategy involves starting with halogenated pyrimidine derivatives. For example, 5-bromo-2,4-dichloropyrimidine (B17362) can serve as a precursor. nih.gov The chlorine atoms at the 2- and 4-positions and the bromine at the 5-position provide multiple sites for sequential reactions to build the fused pyridine ring while retaining the desired halogenation pattern. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functionalities before or after the formation of the bicyclic system. nih.gov
Direct halogenation of the pyrido[3,2-d]pyrimidine ring system is another viable approach, although it may face challenges with regioselectivity. Electrophilic halogenating agents are typically used for this purpose. For related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, methods using N-halosuccinimides (NCS, NBS, NIS) have been reported for direct C-H halogenation, though these often require elevated temperatures. rsc.org More recently, milder and more environmentally friendly methods have been developed, such as using potassium halides in combination with a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in water at room temperature. rsc.org This approach allows for regioselective chlorination, bromination, and iodination of the heterocyclic core. rsc.org
The conversion of existing functional groups into halogens is also a key strategy. For instance, hydroxyl groups on the pyrimidine ring (present in the tautomeric oxo form) can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). nih.gov This is a standard method for producing chloro-substituted pyrimidines and their fused analogs, which are then versatile intermediates for nucleophilic substitution reactions. nih.gov
Targeted Synthesis of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine Precursors and Derivatives
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis can be logically devised based on the general strategies outlined above. A plausible route would involve the construction of a pyrido[3,2-d]pyrimidine-2,7-dione, followed by sequential halogenation.
A hypothetical synthetic pathway could begin with the synthesis of a 7-bromopyrido[3,2-d]pyrimidine-2,4-dione. This intermediate could then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the oxo groups into chloro groups, yielding a di-chloro intermediate. Subsequent selective reactions could then be employed to arrive at the target this compound.
The this compound molecule itself is a valuable precursor for creating a diverse range of derivatives. The chlorine atom at the 2-position and the bromine atom at the 7-position offer distinct reactivities for various cross-coupling reactions. The chloro group is typically more susceptible to nucleophilic aromatic substitution, allowing for the introduction of amino, alkoxy, and thioalkoxy groups. The bromo group is an excellent handle for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This differential reactivity allows for the selective and sequential functionalization of the scaffold to build complex molecules.
Purification and Isolation Techniques for Halogenated Pyrido[3,2-d]pyrimidines
The purification and isolation of halogenated pyrido[3,2-d]pyrimidines are critical steps to ensure the purity of the final compounds and intermediates. The choice of technique depends on the physical properties of the compound (e.g., polarity, solubility, volatility) and the nature of the impurities.
Commonly employed techniques include:
Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
Column Chromatography: This is a versatile and widely used technique for separating mixtures of compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (a solvent or mixture of solvents) is passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be used. The crude mixture is applied as a band onto a large TLC plate, which is then developed. The separated bands corresponding to the desired product are scraped off, and the compound is extracted from the adsorbent with a suitable solvent.
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other impurities with different solubility profiles. The crude reaction mixture is partitioned between two immiscible solvents (e.g., water and an organic solvent like ethyl acetate (B1210297) or dichloromethane).
The purity of the isolated compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactivity and Derivatization Strategies of 7 Bromo 2 Chloropyrido 3,2 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrido[3,2-d]pyrimidine (B1256433) Core
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor heterocyclic systems like pyrido[3,2-d]pyrimidines. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been proposed for some systems. nih.govnih.gov The presence of nitrogen atoms in the bicyclic core significantly activates the halogenated positions toward nucleophilic attack.
The regioselectivity of SNAr reactions on di- and tri-halogenated pyrido[3,2-d]pyrimidines is dictated by the electronic properties of the heterocyclic core. In pyrimidine (B1678525) systems, the C-4 position is generally the most reactive towards nucleophilic attack, followed by the C-2 position. mdpi.comstackexchange.com This preference is attributed to the greater ability of the para-nitrogen atom (N-1) to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C-4. stackexchange.com
For the 7-Bromo-2-chloropyrido[3,2-d]pyrimidine scaffold, the chlorine atom at the C-2 position and the bromine atom at the C-7 position are the available sites for SNAr. Studies on the closely related 2,4,7-trichloropyrido[3,2-d]pyrimidine (B8095326) have shown that SNAr reactions occur selectively at the C-4 and C-2 positions, indicating their higher reactivity compared to the C-7 position. researchgate.net The C-7 position on the pyridine (B92270) ring is less activated towards SNAr compared to the C-2 and C-4 positions on the pyrimidine ring. Between the two available sites in the title compound, the C-2 position is significantly more activated for SNAr than the C-7 position due to the electronic influence of the adjacent pyrimidine nitrogens. Therefore, nucleophilic displacement is expected to occur preferentially at the C-2 chloro-substituted position.
Table 1: Regioselectivity in SNAr Reactions of Halogenated Pyrido[3,2-d]pyrimidines
| Substrate | Position of Attack | Relative Reactivity | Rationale |
|---|---|---|---|
| 2,4-Dichloropyrido[3,2-d]pyrimidine | C-4 | Most Reactive | Strong activation from both N-1 and N-3, particularly the para-relationship with N-1. mdpi.comstackexchange.com |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | C-2 | Moderately Reactive | Activation from adjacent N-1 and N-3 atoms. mdpi.comstackexchange.com |
| This compound | C-2 | Preferential Site | Higher activation from pyrimidine nitrogens compared to the C-7 position. |
| 2,4,7-Trichloropyrido[3,2-d]pyrimidine | C-7 | Least Reactive | Less activated compared to positions on the pyrimidine ring. researchgate.net |
The C-2 chloro group of this compound can be displaced by a variety of nucleophiles. The efficiency and outcome of these reactions depend on the nature of the nucleophile and the reaction conditions.
N-Nucleophiles: Amines are commonly used nucleophiles that react readily with 2-chloropyrido[3,2-d]pyrimidines to form 2-amino derivatives. The reaction typically proceeds under mild conditions, often requiring a base to neutralize the HCl generated. The electron-donating character of the resulting amino group can deactivate the ring towards further SNAr reactions. mdpi.com
O-Nucleophiles: Alkoxides and hydroxides can displace the C-2 chlorine to yield 2-alkoxy or 2-hydroxy derivatives. These reactions often require heating. The reactivity can be sensitive to reaction conditions, with some substitutions proceeding at surprisingly low temperatures in related systems. wuxiapptec.com
S-Nucleophiles: Thiols and thiolates are effective nucleophiles for displacing halogens on the pyrido[3,2-d]pyrimidine core. mdpi.com In related diazido systems, reactions with thiols have been shown to proceed smoothly to give S-substituted products. nih.gov The regioselectivity of thiol addition can sometimes be controlled by the choice of solvent and base. researchgate.net
Table 2: Examples of SNAr Reactions with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |
|---|---|---|---|
| Nitrogen (N) | Primary/Secondary Amines | 2-Amino-7-bromopyrido[3,2-d]pyrimidines | Base (e.g., K2CO3, NEt3), Solvent (e.g., DMF, DCM) mdpi.comnih.gov |
| Oxygen (O) | Alkoxides (e.g., NaOMe) | 2-Alkoxy-7-bromopyrido[3,2-d]pyrimidines | Corresponding alcohol solvent, often with heating wuxiapptec.com |
| Sulfur (S) | Thiols (e.g., R-SH) | 2-Thioether-7-bromopyrido[3,2-d]pyrimidines | Base (e.g., K2CO3), Solvent (e.g., DMF) mdpi.comnih.gov |
The efficiency of SNAr reactions is highly sensitive to the electronic properties of both the substrate and the nucleophile. Electron-withdrawing groups on the pyrido[3,2-d]pyrimidine ring system would further enhance the electrophilicity of the carbon centers, accelerating the rate of nucleophilic attack. Conversely, the introduction of an electron-donating group, such as an amino substituent from a prior SNAr reaction, deactivates the ring and can inhibit subsequent substitutions. mdpi.com
For instance, in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can alter the regioselectivity, favoring attack at the C-2 position over the usually more reactive C-4 position. wuxiapptec.com This is due to the modification of the electronic distribution within the ring, affecting the relative energies of the transition states for nucleophilic attack at each site. wuxiapptec.com The nucleophile's strength also plays a crucial role; stronger nucleophiles generally react faster.
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for modifying halogenated heterocycles. nih.gov For this compound, these reactions offer a complementary strategy to SNAr, allowing for the introduction of substituents that are not accessible via nucleophilic attack. The selectivity of these reactions is governed by the relative reactivity of the C-Br and C-Cl bonds in the palladium catalytic cycle, which generally follows the order C-I > C-Br > C-OTf > C-Cl. rsc.orgnih.gov Consequently, cross-coupling reactions are expected to occur selectively at the C-7 bromo position.
The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds by reacting an organoboron compound (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. arkat-usa.org
Given the higher reactivity of the C-Br bond compared to the C-Cl bond, the Suzuki-Miyaura coupling of this compound with various aryl or alkyl boronic acids will selectively yield 7-aryl (or 7-alkyl)-2-chloropyrido[3,2-d]pyrimidines. This allows for the retention of the C-2 chloro group for subsequent modifications, such as SNAr reactions.
Table 3: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Selectivity |
|---|---|---|---|---|
| This compound | Arylboronic Acid (Ar-B(OH)2) | Pd(PPh3)4 / Na2CO3 or K3PO4 | 7-Aryl-2-chloropyrido[3,2-d]pyrimidine | Highly selective for the C-7 position rsc.orgarkat-usa.org |
| This compound | Alkylboronic Acid (R-B(OH)2) | Pd catalyst / Base | 7-Alkyl-2-chloropyrido[3,2-d]pyrimidine | Highly selective for the C-7 position |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. scirp.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. soton.ac.uk This reaction is an efficient method for introducing alkynyl functionalities onto heterocyclic scaffolds. nih.govnih.gov
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity at the C-7 position. The reaction with a terminal alkyne would furnish a 7-alkynyl-2-chloropyrido[3,2-d]pyrimidine, leaving the C-2 position available for further functionalization.
Table 4: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Selectivity |
|---|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh3)4, CuI / NEt3 | 7-Alkynyl-2-chloropyrido[3,2-d]pyrimidine | Highly selective for the C-7 position scirp.orgsoton.ac.uk |
Selective Hydro-deshalogenation Reactions
The selective removal of halogen atoms, known as hydro-deshalogenation, is a crucial transformation in the functionalization of polyhalogenated heterocyclic compounds. In the case of this compound, the differential reactivity of the bromine and chlorine substituents allows for chemoselective reactions. Generally, in catalytic hydrogenation of halo-heteroaromatics, the ease of halogen removal follows the order I > Br > Cl > F. This reactivity trend suggests that the bromo group at the C-7 position can be selectively removed in the presence of the chloro group at the C-2 position under controlled conditions.
While specific studies on the selective hydro-deshalogenation of this compound are not extensively documented, analogies can be drawn from related systems. For instance, in the liquid phase catalytic hydrogenation of bromochloroacetic acid over palladium catalysts, the bromine atom is preferentially removed before the chlorine atom. A similar selectivity is anticipated for this compound.
Typical conditions for such selective de-bromination involve catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The choice of solvent, temperature, and pressure can be optimized to achieve high selectivity. For example, using a less reactive catalyst or milder reaction conditions would favor the removal of the more labile bromo group while leaving the chloro group intact. This stepwise dehalogenation provides a pathway to synthesize 2-chloropyrido[3,2-d]pyrimidine from the 7-bromo-2-chloro precursor.
Table 1: Predicted Selectivity in Hydro-deshalogenation of this compound
| Reagent/Catalyst | Target Halogen | Expected Product |
| H₂, Pd/C (controlled) | Bromine | 2-chloropyrido[3,2-d]pyrimidine |
| H₂, Pd/C (excess) | Bromine and Chlorine | pyrido[3,2-d]pyrimidine |
Other Functional Group Interconversions on the Pyrido[3,2-d]pyrimidine Nucleus
Oxidation and Reduction Reactions
The pyrido[3,2-d]pyrimidine nucleus, containing both a pyridine and a pyrimidine ring, possesses nitrogen atoms that can undergo oxidation, typically to form N-oxides. The nitrogen atoms in the pyrimidine ring are generally less basic and less prone to oxidation compared to the nitrogen in the pyridine ring. Therefore, selective N-oxidation of the pyridine nitrogen in this compound is a feasible transformation. This reaction is commonly carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then serve as a precursor for further functionalization, for example, through nucleophilic substitution at positions activated by the N-oxide group.
Reduction of the pyrido[3,2-d]pyrimidine ring system can also be achieved. Due to their lower aromaticity, pyrimidines are more susceptible to reduction than pyridines. researchgate.net Catalytic hydrogenation under more forcing conditions than those used for selective dehalogenation can lead to the reduction of the pyrimidine ring, yielding di- or tetrahydro- derivatives. The specific outcome of the reduction depends on the catalyst, solvent, and reaction conditions. For instance, reduction with sodium borohydride (B1222165) in the presence of a proton source can lead to the selective reduction of the pyrimidine ring. rsc.org
Transformations of Carbonyl to Chloro Derivatives
The synthesis of this compound often proceeds from a corresponding carbonyl-containing precursor, specifically a pyrido[3,2-d]pyrimidine-2,7-dione. The transformation of these carbonyl groups (or their tautomeric hydroxy forms) into chloro derivatives is a standard method for introducing reactive leaving groups. This conversion is typically achieved by treatment with a strong chlorinating agent.
Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose, often in the presence of a base such as N,N-diisopropylethylamine. The reaction involves the conversion of the hydroxyl groups of the dione (B5365651) tautomer into chlorophosphate esters, which are subsequently displaced by chloride ions. An analogous transformation has been reported for the synthesis of 2,4-dichloro-7-hydroxy-pyrrolo nih.govumich.edupyrimidine, where a dione precursor was treated with dichlorophenyl oxygen phosphorus to yield the dichloro derivative. google.com This suggests a similar strategy would be effective for the synthesis of 2,7-dichloropyrido[3,2-d]pyrimidine, and by extension, the bromo-chloro analogue from a corresponding bromo-dione.
Table 2: Reagents for Carbonyl to Chloro Transformation
| Starting Material | Reagent | Product |
| 7-Bromo-pyrido[3,2-d]pyrimidine-2-one | POCl₃ | This compound |
| Pyrido[3,2-d]pyrimidine-2,7-dione | POCl₃ | 2,7-Dichloropyrido[3,2-d]pyrimidine |
Synthesis of Fused Polycyclic Systems Incorporating the Pyrido[3,2-d]pyrimidine Moiety
Azide-Tetrazole Tautomeric Equilibrium and Related Cycloadditions (e.g., Copper(I)-Catalyzed Azide-Alkyne Dipolar Cycloaddition (CuAAC))
The 7-bromo substituent of this compound can be displaced by an azide (B81097) nucleophile, typically sodium azide, to yield 7-azido-2-chloropyrido[3,2-d]pyrimidine. Azido (B1232118) groups on heterocyclic systems, particularly when adjacent to a ring nitrogen, can exist in equilibrium with a fused tetrazole ring. This phenomenon is known as azide-tetrazole tautomerism. In the case of 7-azido-2-chloropyrido[3,2-d]pyrimidine, an equilibrium with the corresponding tetrazolo[1,5-a]pyrido[3,2-d]pyrimidine is expected.
The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, and temperature. mdpi.com Generally, the tetrazole form is favored in more polar solvents. mdpi.com While the tetrazole tautomer is often thermodynamically more stable, the azido form is the reactive species in cycloaddition reactions.
The azido group of 7-azido-2-chloropyrido[3,2-d]pyrimidine can participate in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction provides an efficient route for the synthesis of 1,2,3-triazole-substituted pyrido[3,2-d]pyrimidines. The reaction involves the treatment of the azido-substituted compound with a terminal alkyne in the presence of a copper(I) catalyst. The presence of the azide-tetrazole equilibrium can affect the reaction rate, as only the azido tautomer is reactive. However, according to Le Chatelier's principle, the consumption of the azide in the CuAAC reaction will shift the equilibrium towards the open-chain form, allowing the reaction to proceed to completion. This strategy allows for the construction of more complex, fused polycyclic systems incorporating the pyrido[3,2-d]pyrimidine core.
Table 3: Factors Influencing Azide-Tetrazole Equilibrium
| Factor | Shift Towards Azide | Shift Towards Tetrazole |
| Solvent Polarity | Low | High |
| Temperature | High | Low |
| Substituent Effects | Electron-donating | Electron-withdrawing |
Advanced Spectroscopic Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation of Substituted Pyrido[3,2-d]pyrimidines
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of novel compounds. For substituted pyrido[3,2-d]pyrimidines, a suite of high-tech analytical tools is employed to verify the molecular formula, establish connectivity, and determine the spatial arrangement of atoms.
High-Resolution Mass Spectrometry (HRMS) is a critical first step in the characterization of a newly synthesized compound. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula. For a compound like 7-Bromo-2-chloropyrido[3,2-d]pyrimidine (C₇H₃BrClN₄), HRMS would be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). The measured mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.
Table 1: Theoretical Isotopic Distribution for C₇H₃BrClN₄
| Isotope Combination | Theoretical Mass (amu) | Relative Abundance (%) |
|---|---|---|
| C₇H₃⁷⁹Br³⁵ClN₄ | 259.9263 | 100.0 |
| C₇H₃⁸¹Br³⁵ClN₄ | 261.9243 | 97.7 |
| C₇H₃⁷⁹Br³⁷ClN₄ | 261.9234 | 32.5 |
This interactive table presents the expected major isotopic peaks for the target compound, which would be used to verify its elemental composition via HRMS.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of a molecule in solution. While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional techniques are necessary for complex structures like substituted pyrido[3,2-d]pyrimidines. nih.gov
¹H NMR: This would reveal the number of different types of protons, their chemical shifts indicating their electronic environment, and coupling patterns (splitting) that suggest adjacent protons. For the pyrido[3,2-d]pyrimidine (B1256433) core, one would expect to see distinct signals for the protons on the pyridine (B92270) ring.
¹³C NMR: This technique identifies the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the hybridization and electronic nature of each carbon.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent proton networks.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and confirming the positions of substituents on the heterocyclic core.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrido[2,3-d]pyrimidine (B1209978) Analog tandfonline.com
| Position | δ ¹H (ppm) | δ ¹³C (ppm) |
|---|---|---|
| 2 | - | 158.5 |
| 4 | - | 162.1 |
| 5 | 7.85 (d) | 115.3 |
| 6 | - | 140.2 |
This table provides representative NMR data for a related pyrido[2,3-d]pyrimidine structure to illustrate the types of chemical shifts observed in this class of compounds. The specific values for this compound would differ based on the substitution pattern and isomerism.
When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the definitive solid-state structure. tandfonline.com This technique yields precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the fused ring system and the exact positions of the bromo and chloro substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement.
Computational Chemistry for Electronic Structure and Reactivity Predictions
Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular properties that are difficult or impossible to measure directly. These methods are particularly useful for understanding the electronic structure and predicting the reactivity of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and geometry of molecules. tandfonline.com By performing a geometry optimization calculation, researchers can predict the most stable three-dimensional conformation of the molecule. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. DFT also provides valuable information on thermodynamic properties, such as the total energy of the molecule, which can be used to assess its relative stability.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions.
E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) suggests a better electron donor.
E(LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower E(LUMO) indicates a better electron acceptor.
Energy Gap (ΔE = E(LUMO) - E(HOMO)): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and more reactive.
Table 3: Representative FMO Data from DFT Calculations on a Pyrido[2,3-d]pyrimidine Derivative
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -6.5 |
| E(LUMO) | -2.1 |
This interactive table showcases typical values obtained from FMO analysis of a related heterocyclic system. Such data is instrumental in predicting the reactivity and electronic behavior of this compound.
By analyzing the distribution and energies of these frontier orbitals, chemists can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new chemical reactions.
Molecular Modeling and Docking Studies for Ligand-Target Interactions:Similarly, no molecular modeling or docking studies specifically involving this compound as a ligand were found. Such studies are fundamental in the field of drug discovery and medicinal chemistry for predicting the binding affinity and interaction of a small molecule with a biological target.
Conformational Analysis and Prediction of Ligand Efficiency:Research on the conformational analysis and the prediction of ligand efficiency for this compound is also absent from the scientific record. These analyses are important for assessing the potential of a compound as a drug candidate.
While research exists for structurally related compounds within the broader class of pyridopyrimidines, the strict focus on this compound reveals a significant gap in the current scientific knowledge base. The absence of data in these advanced areas of computational and theoretical chemistry suggests that this specific compound has not yet been a subject of in-depth investigation in these domains, or the findings from such studies have not been publicly disseminated. Therefore, a detailed article adhering to the requested structure and content cannot be generated at this time.
Medicinal Chemistry Principles and Biological Relevance of Pyrido 3,2 D Pyrimidine Scaffolds
Pyrido[3,2-d]pyrimidine (B1256433) as a Core Scaffold in Rational Drug Design and Discovery
The pyrido[3,2-d]pyrimidine nucleus is a bioisostere of purine (B94841), a fundamental component of DNA and RNA. This structural similarity makes it an attractive scaffold for designing molecules that can compete with endogenous ligands for the binding sites of enzymes and receptors. nih.gov Its rigid, planar structure provides a defined orientation for appended functional groups, facilitating targeted interactions with biological macromolecules.
In rational drug design, intermediates like 7-Bromo-2-chloropyrido[3,2-d]pyrimidine are invaluable. The differential reactivity of the chloro and bromo substituents allows for selective, stepwise chemical modifications. The chlorine at the 2-position and the bromine at the 7-position can be substituted via various cross-coupling and nucleophilic substitution reactions to introduce a wide range of chemical moieties. This systematic modification is the cornerstone of generating compound libraries to probe biological systems, optimize potency, enhance selectivity, and improve pharmacokinetic properties. Halogenated pyridopyrimidines are thus key building blocks in the discovery of new therapeutic agents. nih.govsmolecule.com
Elucidation of Molecular Targets and Mechanisms of Action
Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been shown to interact with several important classes of biological targets, primarily kinases and other enzymes, leading to modulation of critical cellular pathways.
Protein kinases are a major class of enzymes targeted by pyrido[3,2-d]pyrimidine derivatives due to their central role in cell signaling and proliferation. mdpi.com
PI3Kδ Inhibition: The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a key target in hematological malignancies and immune diseases. nih.govbohrium.com Several potent and selective PI3Kδ inhibitors have been developed based on the pyrido[3,2-d]pyrimidine scaffold. nih.gov For instance, the compound Seletalisib is a novel, ATP-competitive, and highly selective small-molecule inhibitor of PI3Kδ. mdpi.comencyclopedia.pub In a more recent study, a series of pyrido[3,2-d]pyrimidine derivatives were synthesized, leading to the discovery of compound S5 , which exhibited an IC50 of 2.82 nM against PI3Kδ, demonstrating significant potency. nih.govbohrium.com Another study identified compounds A1, A5, and A7 as subnanomolar inhibitors of PI3Kδ with excellent selectivity over other isoforms. nih.gov
ERK/PI3Kα Dual Inhibition: The pyrido[3,2-d]pyrimidine scaffold has been successfully employed to create dual inhibitors targeting both the MAPK and PI3K signaling pathways, a strategy aimed at overcoming drug resistance. nih.gov Researchers reported a scaffold-hopping approach where a pyrido[3,2-d]pyrimidine core (compound 73 ) showed promising dual inhibitory activity against both ERK2 and PI3Kα. nih.govrsc.org
HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of novel pyrido[3,2-d]pyrimidines have been developed as HPK1 inhibitors for potential use in treating cancer and autoimmune diseases. acs.orgacs.org
Aurora Kinase Inhibition: While exploring scaffolds for Aurora A kinase inhibition, researchers found that replacing a quinazoline (B50416) core with a pyrido[3,2-d]pyrimidine scaffold resulted in a considerable decrease in activity. This highlights the critical importance of the specific arrangement of nitrogen atoms within the heterocyclic system for target binding. acs.org
While other kinases such as p38 MAP kinases, PIM-1, ABL kinase, and Cyclin-Dependent Kinases (CDKs) are known targets for the broader pyridopyrimidine class, specific potent inhibition by the pyrido[3,2-d]pyrimidine isomer is an area of ongoing investigation. mdpi.comrsc.orgnih.govresearchgate.netrsc.org
Table 1: Examples of Pyrido[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
While the broader class of pyridopyrimidines is known to inhibit various enzymes, the most frequently cited target in this category is Dihydrofolate Reductase (DHFR). mdpi.comnih.gov DHFR is crucial for the synthesis of nucleic acids and amino acids. researchgate.net Inhibition of DHFR by antifolates is a well-established anticancer and antimicrobial strategy.
Specifically for the pyrido[3,2-d]pyrimidine scaffold, a series of 6-substituted N5-formyltetrahydropyrido[3,2-d]pyrimidine derivatives were designed as DHFR inhibitors. researchgate.net One compound from this series, 6k , showed significant antiproliferative activity against HL-60 and HeLa cells and inhibited DHFR by over 50% at a 20 μM concentration. researchgate.net Other enzymes, such as phosphodiesterase (PDE4), have also been targeted by related fused pyridopyrimidine systems. researchgate.net
The inhibition of molecular targets by pyrido[3,2-d]pyrimidine derivatives triggers downstream effects on cellular pathways that govern cell fate.
Modulation of Phosphorylation: By inhibiting kinases, these compounds directly modulate phosphorylation cascades. For example, potent PI3Kδ inhibitors like compound S5 and A7 effectively block the phosphorylation of Akt, a key downstream protein in the PI3K signaling pathway that promotes cell survival and proliferation. nih.govbohrium.comnih.gov Similarly, inhibition of HPK1 alters the phosphorylation of the SLP76 protein, which in turn enhances T-cell activation. acs.org
Induction of Apoptosis and Cell Cycle Arrest: The disruption of oncogenic signaling pathways ultimately leads to programmed cell death (apoptosis) and halts the cell division cycle. Studies have shown that pyrido[3,2-d]pyrimidine-based PI3Kδ inhibitors induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govresearchgate.net For instance, compound A7 was found to induce apoptosis and cause cell cycle arrest in SU-DHL-6 lymphoma cells. nih.gov Similarly, the DHFR inhibitor 6k was shown to induce S-phase cell cycle arrest, leading to apoptosis. researchgate.net Dual PI3K/mTOR inhibitors based on this scaffold have also been demonstrated to induce G1-phase cell cycle arrest and trigger apoptosis in breast cancer cells. acs.org
Structure-Activity Relationship (SAR) Studies of Pyrido[3,2-d]pyrimidine Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. researchgate.net For the pyrido[3,2-d]pyrimidine scaffold, SAR studies have been crucial for optimizing potency and selectivity. nih.govacs.org
The biological activity of pyrido[3,2-d]pyrimidine derivatives is highly dependent on the type and position of chemical groups attached to the core scaffold.
A compelling example of this principle comes from a study on Aurora kinase inhibitors. Researchers found that replacing a quinazoline scaffold with a pyrido[3,2-d]pyrimidine core significantly weakened the compound's inhibitory activity. acs.org Molecular modeling revealed that the nitrogen atom in the pyridine (B92270) portion of the pyrido[3,2-d]pyrimidine scaffold obstructed key hydrogen bond interactions with amino acids Glu211 and Ala213 in the hinge region of the kinase's ATP-binding pocket. This demonstrates that even a subtle change in the placement of a nitrogen atom within the core heterocycle can have a profound impact on target engagement and biological function. acs.org
In the development of PI3Kδ inhibitors, SAR studies guided the optimization of substituents to achieve high potency and selectivity. Molecular docking studies of potent compounds like A10 and Se15 showed that they bind tightly within the PI3Kδ active site, forming crucial hydrogen bonds and favorable stacking interactions with the selectivity region of the enzyme. researchgate.net These targeted interactions, achieved through the careful selection of substituents, are responsible for their high affinity and selectivity.
The utility of this compound lies in its capacity to serve as a versatile platform for such SAR studies. The distinct reactivity of the C2-chloro and C7-bromo positions allows chemists to systematically introduce a variety of functional groups and explore their impact on biological activity, leading to the identification of optimized drug candidates.
Table of Mentioned Compounds
Correlation of Chemical Structure with Observed Reactivity and Biological Profile
The chemical reactivity of this compound is dictated by the halogen substituents on the fused ring system. The chlorine atom at the C2 position and the bromine atom at the C7 position are susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties at these sites. This strategic derivatization is fundamental to modulating the biological activity of the resulting compounds.
A notable example of this approach is the development of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often overactivated in cancer. mdpi.com In a key study, 2,4,7-trichloropyrido[3,2-d]pyrimidine (B8095326), a closely related analog to the title compound, was used as a starting material. mdpi.com The differential reactivity of the chlorine atoms at C2, C4, and C7 allows for sequential and selective substitutions.
The structure-activity relationship (SAR) studies reveal critical insights:
C4 Position: Substitution at the C4 position with a morpholine (B109124) group is a common feature in many PI3K inhibitors and was maintained to ensure primary interaction with the kinase hinge region. mdpi.com
C2 Position: The introduction of a 3-hydroxyphenyl group at the C2 position was found to be important for potent inhibitory activity. mdpi.com
C7 Position: The C7 position, corresponding to the bromo-substitution in the parent compound, was identified as a key site for diversification to modulate potency and selectivity. By introducing various amine-containing side chains via nucleophilic substitution, researchers were able to significantly alter the biological profile of the compounds. mdpi.com For instance, introducing a (4-aminocyclohexyl)methylamino group at C7 yielded a compound with high potency against the PI3Kα isoform (IC50 = 3 nM). mdpi.com
The data below illustrates how modifications at the C7 position of the core pyrido[3,2-d]pyrimidine scaffold, while keeping the C2-(3-hydroxyphenyl) and C4-morpholine groups constant, influence inhibitory activity against PI3Kα and mTOR. mdpi.com
Table 1: Inhibitory Activity of C7-Substituted Pyrido[3,2-d]pyrimidine Derivatives
| Compound ID | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
|---|---|---|---|
| 1 | -NH(CH₂)₂N(CH₃)₂ | 10 | 114 |
| 2 | -NH(CH₂)₃N(CH₃)₂ | 8 | 137 |
| 3 | -NH-CH(CH₃)CH₂N(CH₃)₂ | 10 | 127 |
| 4 | -(S)-NH-CH(CH₃)CH₂N(CH₃)₂ | 10 | 109 |
| 5 | -NH-(4-aminocyclohexyl)methyl | 3 | 114 |
| 6 | -NH-(trans-4-aminocyclohexyl) | 10 | 200 |
Data sourced from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors. mdpi.com
This systematic variation demonstrates a clear correlation between the chemical structure at the C7 position and the observed biological activity. The size, shape, and basicity of the substituent directly impact the interaction with the target enzymes, highlighting the importance of this position for achieving high potency. mdpi.com
Pharmacophore Modeling and Rational Lead Optimization Strategies
Pharmacophore modeling is a crucial component of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. For the broader class of pyridopyrimidines, which are known kinase inhibitors, a common pharmacophore model involves a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. acs.org
For a scaffold like this compound, a rational lead optimization strategy would involve:
Scaffold Hopping and Core Refinement: While the pyrido[3,2-d]pyrimidine core is established as a valid kinase-binding scaffold, modifications to the ring system itself can be explored. For example, replacing it with a quinazoline or another pyrido-pyrimidine isomer can alter the vectoral projection of substituents and impact binding affinity and selectivity. acs.org
Structure-Based Design: Using the crystal structure of a target kinase (e.g., PI3Kα, mTOR, Aurora kinase), the this compound scaffold can be computationally docked into the ATP-binding site. mdpi.com This allows for the visualization of potential interactions and guides the design of substituents at the C2 and C7 positions that can form favorable contacts with specific amino acid residues in the binding pocket, thereby enhancing potency and selectivity. acs.org
Fragment-Based Growth: The reactive chloro and bromo groups serve as handles for a fragment-based lead discovery approach. Small chemical fragments can be attached to these positions, and their binding contribution can be assessed. Fragments that show promising interactions can be "grown" or linked to build more potent molecules.
Optimization of Physicochemical Properties: Lead optimization is not solely focused on improving potency. It also involves fine-tuning physicochemical properties such as solubility, metabolic stability, and cell permeability (ADME properties). nih.gov For instance, the substituents added at the C2 and C7 positions can be modified to reduce lipophilicity or introduce polar groups to improve aqueous solubility, which is often a challenge for flat aromatic compounds. nih.gov
By combining SAR data with computational pharmacophore models, medicinal chemists can move beyond random screening and rationally design next-generation inhibitors based on the this compound scaffold with improved efficacy and drug-like properties. nih.gov
Future Research Directions and Synthetic Opportunities for 7 Bromo 2 Chloropyrido 3,2 D Pyrimidine
Development of Novel and Efficient Synthetic Routes for Highly Functionalized Pyrido[3,2-d]pyrimidines
The synthesis of the pyrido[3,2-d]pyrimidine (B1256433) core and its derivatives is a key area of ongoing research. While classical methods exist, the focus is shifting towards more efficient, versatile, and environmentally benign strategies. Future efforts will likely concentrate on multicomponent, one-pot reactions and the development of synthetic pathways that allow for a broad range of substituents. tandfonline.com
One promising approach involves starting from highly substituted pyrimidine (B1678525) precursors. For instance, functionalized pyrido[3,2-d]pyrimidines can be efficiently synthesized from 4-aminopyrimidine-3-carbaldehydes through a Horner-Wadsworth-Emmons olefination, followed by a photoisomerization/cyclization step to install the fused pyridine (B92270) ring. researchgate.net This method allows for the introduction of various substituents at different positions. Another strategy involves the construction of the pyridine ring onto a pre-existing pyrimidine, or vice-versa. nih.gov For example, the synthesis of pyrido[2,3-d]pyrimidines, a related isomer, has been achieved through the reaction of 6-aminouracil (B15529) derivatives with 1,3-dicarbonyl compounds. jocpr.com Adapting such methodologies for the [3,2-d] isomer is a viable research direction.
Future synthetic developments will aim to improve upon existing methods by increasing yields, reducing reaction steps, and expanding the substrate scope to create libraries of diverse compounds for biological screening.
Table 1: Overview of Synthetic Strategies for Pyrido[d]pyrimidine Scaffolds
| Starting Material | Key Reactions | Type of Pyrido[d]pyrimidine | Reference |
|---|---|---|---|
| 4-Aminopyrimidine-3-carbaldehydes | Horner-Wadsworth-Emmons olefination, Photoisomerization/cyclization | Pyrido[3,2-d]pyrimidine | researchgate.net |
| 2-Aminonicotinic acid | Reaction with urea, POCl₃ treatment | Pyrido[2,3-d]pyrimidine (B1209978) | nih.gov |
| 6-Aminouracil derivatives | Condensation with 1,3-dicarbonyl compounds | Pyrido[2,3-d]pyrimidine | jocpr.com |
| 6-Aminothiouracil | Reaction with chalcones | Pyrido[2,3-d]pyrimidine | nih.gov |
Exploration of Diverse Chemical Transformations at Both Bromine and Chlorine Positions
The 7-Bromo-2-chloropyrido[3,2-d]pyrimidine molecule features two halogen atoms at electronically distinct positions, offering opportunities for selective and sequential functionalization. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution than the bromine at the C7 position. This differential reactivity is a cornerstone for building molecular complexity.
Research has demonstrated that halogen atoms on similar pyridopyrimidine cores can be readily displaced by various nucleophiles. nih.gov Future work will focus on systematically exploring a wider array of nucleophiles, including:
N-nucleophiles: A broad range of primary and secondary amines, anilines, hydrazines, and heterocyclic amines can be introduced to modulate solubility, and hydrogen bonding capacity, and to occupy specific pockets in target proteins. nih.govasianpubs.org
O-nucleophiles: Alcohols and phenols can be used to introduce ether linkages, which can alter the compound's conformational flexibility and electronic properties.
S-nucleophiles: Thiols can be employed to introduce thioether groups, which are known to form important interactions in various biological targets.
Furthermore, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are expected to be extensively applied. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at both the C2 and C7 positions. This will grant access to a vast chemical space of novel derivatives that are otherwise difficult to synthesize.
Table 2: Potential Transformations at C2 and C7 Positions
| Position | Reaction Type | Reagents/Catalysts | Potential New Substituent |
|---|---|---|---|
| C2 (Chloro) | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups |
| C7 (Bromo) | Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl, Heteroaryl groups |
| C7 (Bromo) | Buchwald-Hartwig Amination | Amines, Palladium catalyst | Substituted amino groups |
Application of Advanced Computational Modeling for De Novo Design and Optimization of Derivatives
Computational chemistry is an indispensable tool in modern drug discovery for accelerating the design and optimization of new chemical entities. For pyrido[3,2-d]pyrimidine derivatives, advanced computational modeling will play a pivotal role in several key areas.
De Novo Design: Structure-based design algorithms can use the three-dimensional structure of a biological target (e.g., a kinase active site) to design novel ligands from scratch that have high predicted binding affinity and specificity.
Molecular Docking: Virtual screening of large compound libraries against a target protein can be performed using molecular docking simulations. tandfonline.commdpi.com This helps in prioritizing which derivatives of this compound should be synthesized, saving time and resources. For example, docking studies have been used to examine the binding modes of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against both wild-type and mutant EGFR, providing insights into their inhibitory mechanisms. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. tandfonline.com This can help to validate docking poses, predict binding free energies, and understand the structural basis for selectivity.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles.
By integrating these computational approaches, researchers can more rationally design the next generation of pyrido[3,2-d]pyrimidine-based therapeutic agents, optimizing their potency and selectivity while minimizing potential off-target effects.
Strategic Derivatization for Enhanced Target Selectivity and Potency in Specific Biological Pathways
The pyrido[3,2-d]pyrimidine core is a "privileged scaffold" that can be decorated with different functional groups to target various proteins. Strategic derivatization of this compound is a key strategy for developing potent and selective inhibitors for specific biological pathways, particularly those mediated by protein kinases. nih.gov
For example, a series of pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as inhibitors of the δ isoform of class I PI3K (PI3Kδ), a promising target for hematologic malignancies. nih.gov One compound from this series, S5, exhibited excellent enzyme activity against PI3Kδ (IC₅₀ = 2.82 nM) and strong antiproliferation activity against SU-DHL-6 cells (IC₅₀ = 0.035 μM). nih.gov Similarly, related pyridopyrimidine isomers have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and PIM-1 kinase. tandfonline.comnih.govacs.orgrsc.org
Future research will involve the rational design of derivatives based on the structural biology of the target. By strategically modifying the substituents at the C2 and C7 positions, researchers can:
Enhance Potency: Introduce functional groups that form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the target's active site.
Improve Selectivity: Exploit subtle differences between the active sites of related proteins (e.g., different kinase isoforms) to design derivatives that bind preferentially to the desired target, thereby reducing off-target side effects. For instance, efforts have been made to diminish EGFR activity in compounds designed to inhibit VEGFR-2. researchgate.net
Modulate Physicochemical Properties: Fine-tune properties like solubility, cell permeability, and metabolic stability by altering the substituents.
This targeted approach, combining synthetic chemistry with a deep understanding of biological pathways, will unlock the full therapeutic potential of the this compound scaffold.
Table 3: Examples of Biological Targets for Pyrido[d]pyrimidine Derivatives
| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Pyrido[3,2-d]pyrimidines | PI3Kδ | Hematologic Malignancies | Compound S5 showed an IC₅₀ of 2.82 nM against PI3Kδ. | nih.gov |
| Pyrido[2,3-d]pyrimidines | EGFRL858R/T790M | Cancer | Compound B1 showed an IC₅₀ of 13 nM against the mutant EGFR kinase. | nih.gov |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Cancer | Compound 4 exhibited potent PIM-1 inhibition with an IC₅₀ of 11.4 nM. | rsc.org |
| Pyrido[2,3-d]pyrimidines | Aurora A/B Kinases | Cancer | Synthesized compounds induce apoptosis by inhibiting Aurora kinases. | tandfonline.com |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded protons near electronegative groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₇H₄BrClN₃: calc. 268.91, obs. 268.89) .
- X-ray Crystallography : Resolve regiochemical ambiguities in the fused pyridine-pyrimidine system .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr or HCl).
- Waste Disposal : Halogenated byproducts must be segregated and treated as hazardous waste .
How does the electronic environment of the pyrido[3,2-d]pyrimidine core influence the reactivity of bromo and chloro substituents?
Advanced Research Question
The electron-deficient pyrimidine ring directs electrophilic attacks to nitrogen-adjacent positions. Bromine at the 7-position is more labile than chlorine at the 2-position due to weaker C-Br bonds and resonance stabilization of intermediates. Computational studies (DFT) can predict charge distribution to guide functionalization strategies .
What strategies can resolve contradictions in biological activity data for this compound derivatives?
Advanced Research Question
- Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Metabolic Stability : Use liver microsomes to assess compound degradation rates.
- Structural Analog Comparison : Compare IC₅₀ values of derivatives to identify pharmacophore requirements .
How to perform regioselective functionalization on the pyrido[3,2-d]pyrimidine scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
